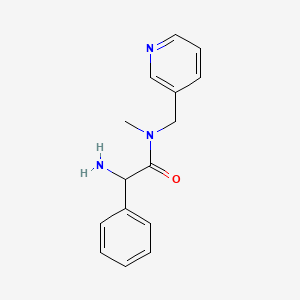

2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

Description

2-Amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide is a substituted acetamide derivative characterized by a central acetamide backbone with two distinct nitrogen substituents: a methyl group and a pyridin-3-ylmethyl group. The α-carbon of the acetamide is further substituted with an amino group and a phenyl ring.

Properties

Molecular Formula |

C15H17N3O |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |

InChI |

InChI=1S/C15H17N3O/c1-18(11-12-6-5-9-17-10-12)15(19)14(16)13-7-3-2-4-8-13/h2-10,14H,11,16H2,1H3 |

InChI Key |

NSDKCDBMQUKRPD-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CN=CC=C1)C(=O)C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of N-methyl-2-phenylacetamide with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and pyridine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide dihydrochloride is a complex organic compound that combines aromatic and heterocyclic structures. It has a molecular weight of 328.2 g/mol and the molecular formula C15H19Cl2N3O.

Scientific Research Applications

This compound dihydrochloride has a wide range of applications in scientific research:

- Chemistry It can be used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

- Biology It is investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

- Medicine It is explored for potential therapeutic effects, including use as an analgesic, anti-inflammatory, and neuroprotective agent.

- Industry It is utilized in developing new materials like polymers and catalysts, due to its unique structural properties.

Chemical Reactions

This compound dihydrochloride can undergo several types of chemical reactions:

- Oxidation It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

- Reduction Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce imine or carbonyl groups.

- Substitution Nucleophilic substitution reactions can occur at the aromatic rings, particularly in the presence of strong nucleophiles and appropriate leaving groups.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its dual N-substituents (methyl and pyridin-3-ylmethyl) and α-phenyl/amino groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Structural Influences on Activity and Properties

Pyridin-3-ylmethyl Group :

- Present in the target compound and analogs (e.g., 5RGZ, 5RH0), this group facilitates interactions with hydrophobic pockets and metal ions in enzymes. For example, in SARS-CoV-2 main protease inhibitors, the pyridine ring occupies a lateral pocket, forming critical hydrogen bonds with HIS163 .

- Substitution at the pyridine nitrogen (e.g., methyl in 5RH3) can enhance binding affinity by reducing steric hindrance .

α-Substituents: The target compound’s α-amino and phenyl groups differentiate it from analogs like 5RGZ (α-cyanophenyl) or 5RH2 (α-chlorophenyl). Amino groups may improve solubility and hydrogen bonding, while phenyl groups enhance hydrophobic interactions.

Pharmacological and Physicochemical Considerations

- Anti-inflammatory Activity: Quinazolinone-linked acetamides () demonstrate moderate activity, highlighting the impact of heterocyclic appendages on biological pathways .

- Solubility and Bioavailability: The pyridin-3-ylmethyl group may improve water solubility compared to purely aromatic substituents. However, bulky groups (e.g., trimethylphenoxy in ) could reduce membrane permeability.

Biological Activity

The compound 2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide is a derivative of pyridine and has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of N-methyl-2-phenylacetamide with pyridine derivatives. Various methodologies have been employed to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which enhance efficiency and reduce environmental impact .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against SARS-CoV-2. In vitro assays demonstrated that it inhibits the main protease (3CLpro) of the virus, showing significant activity at nanomolar concentrations. The structure-based optimization revealed that modifications in the amide group significantly affect binding affinity and inhibitory potency .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. For instance, it showed promising results in inhibiting α-glucosidase, an enzyme linked to carbohydrate metabolism, which is crucial in managing diabetes. Molecular docking studies indicated favorable binding interactions with the enzyme's active site, suggesting a competitive inhibition mechanism .

Case Study 1: Antiviral Efficacy

In a study conducted by researchers at Shanghai Tech University, this compound was tested in a murine model expressing human ACE2. The results indicated a significant reduction in viral load when administered prior to infection, demonstrating its potential as a pre-exposure prophylactic treatment against COVID-19 .

Case Study 2: Enzyme Inhibition

Another study focused on its inhibitory effects on α-glucosidase. The compound exhibited an IC50 value of 25 µM, indicating moderate potency compared to standard inhibitors. Kinetic studies suggested that it operates via a mixed inhibition mechanism, which could be beneficial for therapeutic applications in metabolic disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. Variations in the pyridine moiety and the N-methyl group were found to significantly alter the pharmacological profile. A systematic SAR analysis revealed that substituents on the phenyl ring could enhance or diminish activity against target enzymes and receptors .

Comparative Analysis

A comparative analysis of similar compounds shows that while many derivatives exhibit biological activity, this compound stands out due to its dual functionality as both an enzyme inhibitor and a potential antiviral agent.

| Compound Name | Target Enzyme/Pathogen | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | α-glucosidase | 25 | Mixed inhibition |

| Similar Compound A | SARS-CoV-2 3CLpro | 10 | Competitive inhibition |

| Similar Compound B | α-glucosidase | 30 | Non-competitive inhibition |

Q & A

Basic: What are the optimal synthetic routes for preparing 2-amino-N-methyl-2-phenyl-N-(pyridin-3-ylmethyl)acetamide, and what experimental conditions ensure high yield?

Answer:

The synthesis of structurally related acetamides typically involves multi-step reactions, including substitution, reduction, and condensation. For example, a substitution reaction under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) can form intermediates, followed by iron powder reduction under acidic conditions to generate aniline derivatives . Condensation with cyanoacetic acid using a condensing agent (e.g., DCC or EDC) is critical for forming the acetamide backbone. Microwave-assisted synthesis (e.g., 160°C, 30 min) can accelerate reaction rates and improve purity . Key parameters include pH control during substitution (pH 9–11), stoichiometric ratios of reactants (1:1.2 for nucleophile:electrophile), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How can researchers validate the structural identity of this compound post-synthesis?

Answer:

Structural validation requires a combination of spectroscopic and chromatographic techniques:

- NMR : and NMR spectra confirm the presence of methyl, phenyl, and pyridinyl groups. For example, the pyridin-3-ylmethyl group shows characteristic aromatic protons at δ 8.2–8.6 ppm .

- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated [M+H]+ = 314.16) and fragmentation patterns .

- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and 3350 cm (N-H stretch) confirm the acetamide core .

Cross-referencing with PubChem or NIST databases ensures consistency with reported standards .

Advanced: How can computational methods be applied to predict reaction pathways for modifying the acetamide core of this compound?

Answer:

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction thermodynamics and transition states. For example:

- Reaction Path Search : Tools like GRRM or AFIR identify energetically favorable pathways for functional group additions (e.g., introducing cyano or methoxy groups) .

- Solvent Effects : COSMO-RS simulations predict solvent impacts on reaction yields (e.g., DMF vs. THF) .

- Docking Studies : Molecular docking (AutoDock Vina) assesses interactions with biological targets, guiding modifications to enhance binding affinity .

Advanced: How should researchers resolve contradictory data in biological activity assays for this compound?

Answer:

Contradictions in bioactivity data (e.g., inconsistent IC values) require systematic validation:

- Assay Replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays, cell passage number).

- Control Optimization : Include positive/negative controls (e.g., staurosporine for kinase inhibition) to rule out assay interference .

- Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity vs. cell viability assays) to confirm activity .

- Data Mining : Compare results with structurally analogous compounds (e.g., 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-methylphenyl)acetamide) to identify trends .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Answer:

- Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove polar impurities .

- Column Chromatography : Silica gel with gradient elution (e.g., 30% ethyl acetate in hexane) separates acetamide derivatives from unreacted starting materials .

- Recrystallization : Ethanol/water (7:3 v/v) yields high-purity crystals; monitor via melting point (e.g., 145–148°C) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomeric impurities .

Advanced: What strategies optimize the scalability of this compound’s synthesis for preclinical studies?

Answer:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., nitro group reduction) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance reaction efficiency at scale .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing batch failures .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to meet environmental guidelines .

Basic: What analytical techniques quantify trace impurities in this compound?

Answer:

- GC-MS : Detects volatile impurities (e.g., residual solvents) with detection limits <0.1% .

- HPLC-UV/ELSD : Quantifies non-volatile byproducts (e.g., unreacted aniline intermediates) using calibration curves .

- ICP-MS : Identifies heavy metal contaminants (e.g., Pd from catalysts) at ppb levels .

Advanced: How can researchers elucidate the metabolic stability of this compound in vitro?

Answer:

- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH; monitor parent compound depletion via LC-MS/MS .

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess cytochrome P450 interactions .

- Metabolite ID : High-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) identifies hydroxylated or glucuronidated metabolites .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?

Answer:

- Bioisosteric Replacement : Substitute the pyridin-3-ylmethyl group with thiazole or imidazole to improve solubility .

- LogP Optimization : Introduce polar groups (e.g., -OH or -SOH) to reduce logP values, enhancing aqueous solubility .

- Pro-drug Strategies : Mask the amino group with acetyl or tert-butyl carbamate to improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.